(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol is a chemical compound that belongs to the class of imidazopyridines. This compound features a fused heterocyclic ring system, which includes an imidazole ring fused with a pyridine moiety. Imidazopyridines are known for their significant therapeutic potential and are often explored for their biological activities.
Vorbereitungsmethoden
The synthesis of (5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the construction of the imidazole and pyridine rings followed by their fusion. One common synthetic route includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is explored for its potential as a bioactive agent, influencing various cellular pathways.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system. Additionally, it may inhibit enzymes such as aromatase, impacting hormone synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol include other imidazopyridines like imidazo[4,5-c]pyridine and imidazo[1,2-a]pyridine. These compounds share the fused heterocyclic ring system but differ in their substitution patterns and biological activities. For example, imidazo[4,5-c]pyridine derivatives are known for their anti-inflammatory properties, while imidazo[1,2-a]pyridine derivatives are explored for their anticancer potential .
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Eigenschaften
Molekularformel |
C8H9N3O2 |
---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O2/c1-13-7-3-2-5-8(11-7)10-6(4-12)9-5/h2-3,12H,4H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
UISIRFITJQUANP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=C1)NC(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.